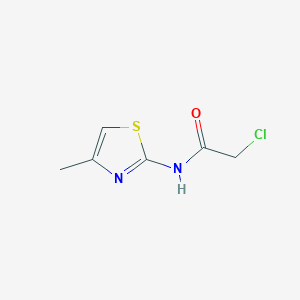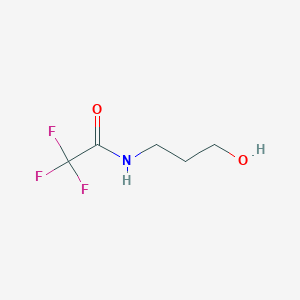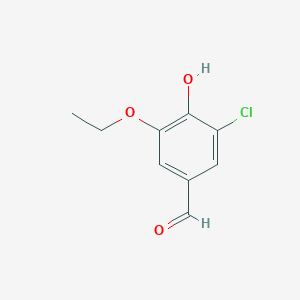
3'-O-(4,4'-dimethoxytrityl)thymidine
Descripción general
Descripción
3'-O-(4,4'-dimethoxytrityl)thymidine, commonly referred to as DMT-T, is a modified form of thymidine that is widely used in scientific research. It is synthesized using a specific method and has several unique properties that make it useful in various applications.
Aplicaciones Científicas De Investigación
1. Radiosynthesis of [18F]-3′-deoxy-3′-fluorothymidine
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the radiosynthesis of [18F]-3′-deoxy-3′-fluorothymidine ([18F]FLT), a radiopharmaceutical used in positron emission tomography (PET) to study cell-proliferation rate in tumors .
- Methods of Application: The synthesis procedure involves using 5’-O-(4,4’-dimethoxytriphenylmethyl)-2,3’-anhydro-thymidine (DMTThy) and a single neutral alumina column for purification . The yield was 8.48 ± 0.93% (n = 5) in a synthesis time of 68 ± 3 min .
- . PET imaging study in normal rabbits showed distinct localization of [18F]FLT in organs having rapid cell division rate like bone marrow, guts and snout .
2. Synthesis of phosphorothioamidites
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the synthesis of phosphorothioamidites derived from 3′‐thio‐3′‐deoxythymidine and 3′‐thio‐2′,3′‐dideoxycytidine .
- Methods of Application: The synthesis involves a fully automated coupling procedure for the incorporation of a phosphorothioamidite into a synthetic oligodeoxynucleotide . The coupling yields using this protocol were in the range of 85–90% .
- Results: Good yields of singularly modified oligonucleotides were obtained .
3. Stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
4. Synthesis of Oligodeoxynucleotide N3′→P5′ Phosphoramidates
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates, which are promising candidates for antisense therapeutics, as well as for diagnostic applications .
- Methods of Application: The synthesis involves a phosphoramidite amine-exchange reaction in the key coupling step . An improved set of monomers that utilize a more reactive, hindered phosphoramidite to produce optimal yields in a single coupling step followed by oxidation is used .
- Results: The synthesis is performed using only 3.6 equivalents (equiv.) of monomer . Good yields of uniformly modified N3′→P5′ phosphoramidate oligodeoxynucleotides, as well as their chimera containing phosphodiester and/or phosphorothioate linkages at predefined positions, were obtained .
5. Solid-Phase Synthesis of Polynucleotides and Polythymidylic Acids
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method .
6. Synthesis of 3’-Thio-Nucleosides
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the synthesis of 3’-thio-nucleosides .
7. Synthesis of Oligonucleotides
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs .
- Methods of Application: The synthesis involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .
8. Synthesis of [18F]-3′-deoxy-3′-fluorothymidine
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the radiosynthesis of [18F]-3′-deoxy-3′-fluorothymidine ([18F]FLT), a radiopharmaceutical used in positron emission tomography (PET) to study cell-proliferation rate in tumors .
- Methods of Application: The synthesis procedure involves using 5’-O-(4,4’-dimethoxytriphenylmethyl)-2,3’-anhydro-thymidine (DMTThy) and a single neutral alumina column for purification . The yield was 8.48 ± 0.93% (n = 5) in a synthesis time of 68 ± 3 min .
- . PET imaging study in normal rabbits showed distinct localization of [18F]FLT in organs having rapid cell division rate like bone marrow, guts and snout .
9. Synthesis of Nucleoside Phosphoramidites
- Application Summary: “3’-O-(4,4’-dimethoxytrityl)thymidine” is used in the synthesis of nucleoside phosphoramidites, derivatives of natural or synthetic nucleosides .
- Methods of Application: The synthesis involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSFNVDTHTTMK-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369616 | |
| Record name | AG-H-03352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
CAS RN |
76054-81-4 | |
| Record name | AG-H-03352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)

![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)



![4-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B1596810.png)


